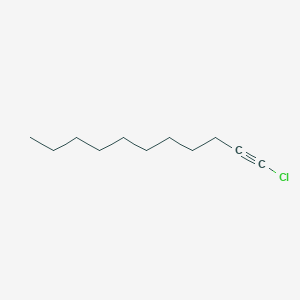
1-Undecyne, 1-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecyne, 1-chloro- is an organic compound with the molecular formula C11H19Cl It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Undecyne, 1-chloro- can be synthesized through several methods. One common approach involves the chlorination of 1-undecyne. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-undecyne, 1-chloro- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored and optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Undecyne, 1-chloro- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The triple bond in 1-undecyne, 1-chloro- can participate in addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or bromine (Br2) in an inert solvent.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1-undecyn-1-ol.
Addition: Formation of 1-bromo-1-undecyne.
Oxidation: Formation of undecanal or undecanone.
Aplicaciones Científicas De Investigación
1-Undecyne, 1-chloro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1-undecyne, 1-chloro- involves its reactivity with various nucleophiles and electrophiles. The triple bond in the molecule provides a site for addition reactions, while the chlorine atom can be substituted by other groups. These reactions are facilitated by the electronic structure of the compound, which allows for the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
1-Undecyne: Similar structure but lacks the chlorine atom, making it less reactive in substitution reactions.
1-Decyne, 1-chloro-: Shorter carbon chain, leading to different physical properties and reactivity.
1-Dodecyne, 1-chloro-: Longer carbon chain, affecting its solubility and boiling point.
Uniqueness
1-Undecyne, 1-chloro- is unique due to the presence of both a triple bond and a chlorine atom, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
56772-82-8 |
|---|---|
Fórmula molecular |
C11H19Cl |
Peso molecular |
186.72 g/mol |
Nombre IUPAC |
1-chloroundec-1-yne |
InChI |
InChI=1S/C11H19Cl/c1-2-3-4-5-6-7-8-9-10-11-12/h2-9H2,1H3 |
Clave InChI |
NZPGJWVGKRKUGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC#CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


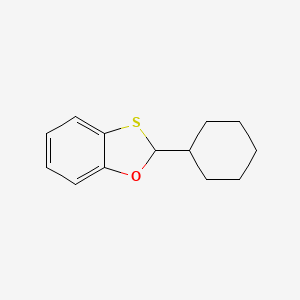
![N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine](/img/structure/B14643316.png)
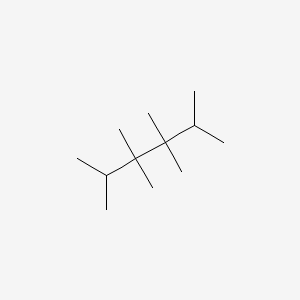
![Cyclohexane, 1-[bis(methylthio)methylene]-2-methyl-](/img/structure/B14643326.png)
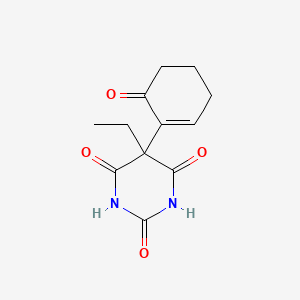
![3-Phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14643333.png)
![1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14643348.png)
![1,4-Benzenedicarboxylic acid, 2-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14643365.png)
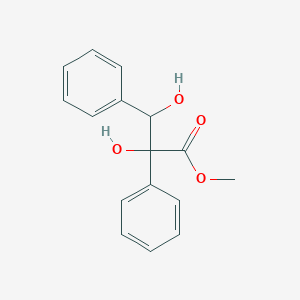
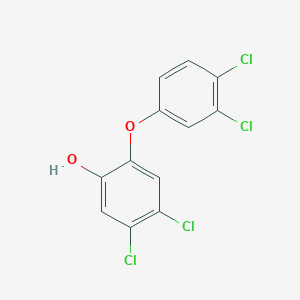
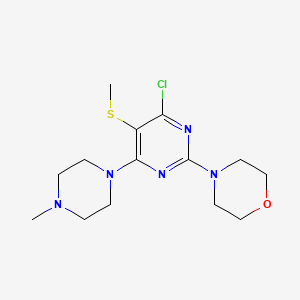
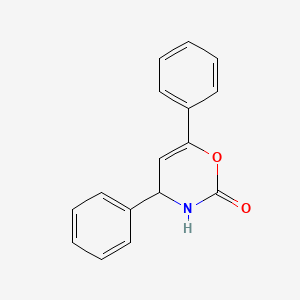
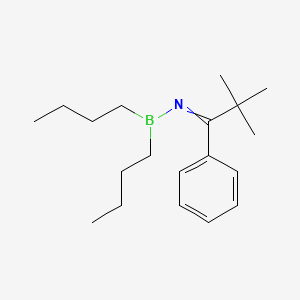
![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
